(2E)-3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENOIC ACID
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Overview
Description
(2E)-3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENOIC ACID is an organic compound that features a piperidine sulfonyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENOIC ACID typically involves the following steps:
Formation of the Piperidine Sulfonyl Intermediate: The initial step involves the sulfonylation of piperidine with a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Attachment to the Phenyl Ring: The piperidine sulfonyl intermediate is then reacted with a phenyl derivative, such as 4-methylphenyl, through a nucleophilic substitution reaction.
Formation of the Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the prop-2-enoic acid moiety to a propanoic acid group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.
Industry
In industry, this compound can be used in the production of advanced materials, including polymers and coatings, due to its functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of (2E)-3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine sulfonyl group can form strong interactions with active sites, while the prop-2-enoic acid moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine sulfonamides and piperidine carboxylic acids share structural similarities with (2E)-3-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]PROP-2-ENOIC ACID.
Phenylpropanoic Acids: Compounds like 4-methylphenylpropanoic acid and 3-(4-methylphenyl)prop-2-enoic acid are structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine sulfonyl group with a phenylpropanoic acid moiety
Properties
IUPAC Name |
(E)-3-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-12-5-6-13(7-8-15(17)18)11-14(12)21(19,20)16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3,(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQNTQNSCWGMSV-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658338 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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